Teicoplanin aglycone

Antibiotic Semi-Synthesis Gram-Negative Antibacterial Activity Glycopeptide Derivatization

Teicoplanin aglycone (deglucoteicoplanin, TD) is the fully deglycosylated heptapeptide core of teicoplanin, exposing the C-63 carboxyl and N15-amino groups critical for semi-synthetic derivatization. Unlike glycosylated teicoplanin or alternative aglycones (e.g., vancomycin aglycone), this scaffold provides distinct steric and electronic environments that dictate divergent reactivity in lipoglycopeptide synthesis. • C-63 amidation yields derivatives with MICs of 2-4 μg/mL against E. coli, a >256-fold improvement over parent teicoplanin A2. • Validated acceptor substrate for glycosyltransferase-mediated glycorandomization and on-bead parallel synthesis via double-cleavable linkers. • Enables fabrication of TAG chiral stationary phases with superior tryptophan enantioselectivity vs. glycosylated teicoplanin CSPs. Supplied as a light yellow powder (≥98% HPLC), soluble in DMSO, MeOH, and EtOH. Standard B2B global shipping.

Molecular Formula C58H45Cl2N7O18
Molecular Weight 1198.9 g/mol
CAS No. 89139-42-4
Cat. No. B1682007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin aglycone
CAS89139-42-4
SynonymsTeicoplanin aglycone;  TD-A3; 
Molecular FormulaC58H45Cl2N7O18
Molecular Weight1198.9 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl
InChIInChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44-,45?,46+,47-,48+,49+,50-/m1/s1
InChIKeyDKVBOUDTNWVDEP-ZCVCDMNQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teicoplanin Aglycone – Core Scaffold Overview


Teicoplanin aglycone (deglucoteicoplanin, TD) is the core heptapeptide scaffold of the glycopeptide antibiotic teicoplanin, generated by complete removal of its three sugar moieties (N-acyl-D-glucosamine, N-acetyl-D-glucosamine, and D-mannose) via controlled acid hydrolysis [1]. As the minimal pharmacophore retaining the D-Ala-D-Ala binding cleft, the aglycone maintains in vitro antibacterial activity against Gram-positive bacteria [2] and serves as the principal starting material for the semi-synthesis of diverse lipoglycopeptide derivatives [3]. Its molecular formula is C58H45Cl2N7O18, with a molecular weight of 1198.93 g/mol, and it is typically supplied as a solid soluble in DMSO, methanol, and ethanol .

Teicoplanin Aglycone – Procurement Substitution Risks


Generic substitution of teicoplanin aglycone with related glycopeptide aglycones (e.g., vancomycin aglycone or ristocetin aglycone) or with the parent glycosylated teicoplanin complex is scientifically invalid due to substantial differences in molecular weight, lipophilicity, charge distribution, and derivatizable functional group availability [1]. The aglycone lacks the N-acyl-D-glucosamine lipid chain present in teicoplanin A2, dramatically altering its membrane anchoring properties and Gram-negative outer membrane permeability [2]. Furthermore, the aglycone exposes the 63-carboxyl and N15-amino groups in a distinct steric and electronic environment compared to pseudoaglycones, dictating divergent reactivity in semi-synthetic derivatization [3]. Most critically, the teicoplanin and vancomycin aglycones themselves are the structural elements that induce VanB resistance gene expression, a property not shared by their glycosylated parent compounds, rendering aglycone-to-aglycone interchange without experimental validation a high-risk proposition .

Teicoplanin Aglycone – Key Differentiation Evidence


Aglycone vs. Teicoplanin A2 – Gram-Negative Activity

The teicoplanin aglycone serves as a superior starting scaffold for generating Gram-negative activity compared to the parent glycosylated teicoplanin A2. While teicoplanin A2 and the unmodified aglycone are inactive against Escherichia coli (MIC >1,024 μg/mL) and Pseudomonas aeruginosa, conversion of the aglycone to dibasic amide derivatives (MDL 62,766 and MDL 62,934) yields moderate MICs of 2-4 μg/mL against E. coli and 8-32 μg/mL against P. aeruginosa [1]. This represents a >256-fold improvement in MIC for E. coli relative to the parent aglycone. Critically, these amidation reactions depend on the exposed 63-carboxyl group of the aglycone, which is sterically hindered or absent in the glycosylated teicoplanin complex [1].

Antibiotic Semi-Synthesis Gram-Negative Antibacterial Activity Glycopeptide Derivatization Outer Membrane Permeability

VanB Resistance Induction: Aglycone vs. Pseudoaglycone

A critical and often overlooked differentiation between the aglycone and pseudoaglycone forms of teicoplanin lies in their capacity to induce VanB resistance. Structural studies using chemical and enzymatic methods to generate sets of vancomycin and teicoplanin analogues demonstrated that the teicoplanin and vancomycin aglycones are the specific structural elements responsible for inducing VanB resistance gene expression, whereas the lipid-containing parent molecules (e.g., teicoplanin A2) circumvent this induction . This finding implies that the aglycone and pseudoaglycone (which retains the N-acyl-D-glucosamine lipid chain) differ fundamentally in their interaction with the VanS sensor kinase, a difference that directly impacts the utility of each as a research tool for studying resistance mechanisms.

Vancomycin Resistance VanB Phenotype Resistance Induction Glycopeptide Mechanism

Teicoplanin vs. Vancomycin Aglycone: Glycosyltransferase Kinetics

The efficiency of glycosylation by GtfB, a glycosyltransferase involved in glycopeptide biosynthesis, differs dramatically between teicoplanin aglycone and vancomycin aglycone. GtfB efficiently glucosylates vancomycin aglycone with a kcat of 17 min⁻¹ using UDP-glucose as the glycosyl donor. In contrast, GtfB exhibits very low glucosylation activity for teicoplanin aglycone, with a kcat ≤ 0.3 min⁻¹, a >56-fold reduction in catalytic efficiency [1]. This kinetic disparity arises from structural differences in the aglycone scaffolds that affect enzyme recognition and turnover.

Glycosyltransferase Engineering Glycorandomization Enzyme Kinetics Semi-Synthetic Glycopeptide

Teicoplanin vs. Ristocetin Aglycone: Activity Spectra

Teicoplanin aglycone derivatives and ristocetin aglycone derivatives exhibit fundamentally different and mutually exclusive biological activity profiles despite their structural similarity as glycopeptide aglycones. Synthetic studies have shown that teicoplanin aglycon derivatives are potent antibacterials but lack anti-influenza virus activity. In stark contrast, aglycoristocetin derivatives generally show high anti-influenza virus activity while possessing only moderate antibacterial activity [1]. This divergent profile demonstrates that the aglycone core scaffold—not merely the presence of sugar appendages—dictates the biological target spectrum.

Antiviral Drug Discovery Influenza Virus Structure-Activity Relationship Glycopeptide Aglycon

Aglycone vs. Teicoplanin CSP: Enantioselectivity

In analytical and preparative chiral chromatography, teicoplanin aglycone (TAG) chiral stationary phases (CSPs) demonstrate superior enantioselectivity for tryptophan compared to CSPs prepared from the parent glycosylated teicoplanin. Thermodynamic and adsorption isotherm studies revealed that the sugar units present in teicoplanin actively reduce apparent enantioselectivity through two mechanisms: (i) inhibition of enantioselective contacts with low-affinity binding regions of the aglycone, and (ii) a decrease in the stereoselective properties of the aglycone high-affinity binding pocket [1]. The change in the enantioselective process between TAG and teicoplanin CSPs corresponds to a difference of approximately 2-3 ordered water molecules released from the species interface upon binding [1].

Chiral Chromatography Enantiomeric Separation Chiral Stationary Phase Analytical Chemistry

Aglycone as Solid-Phase Combinatorial Scaffold

Teicoplanin aglycone has been explicitly validated as a molecular scaffold for solid-phase combinatorial library synthesis, a utility not demonstrated for vancomycin aglycone or ristocetin aglycone in comparable literature. The aglycone has been successfully linked to a solid support via two different double-cleavable linkers, with attachment achieved selectively on the C-38 carboxyl function [1]. Two molecules of the aglycone were attached on each linker moiety and could be separately released with different mechanisms, demonstrating the feasibility of parallel synthesis and on-bead biological characterization [1]. This established methodology provides a validated pathway for generating diverse semi-synthetic glycopeptide libraries.

Combinatorial Chemistry Solid-Phase Synthesis Drug Discovery Glycopeptide Library

Teicoplanin Aglycone – Application Scenarios


Lipoglycopeptide Semi-Synthesis for Gram-Negative Activity

Procure teicoplanin aglycone as the starting material for synthesizing amide derivatives targeting Gram-negative pathogens. As demonstrated by Hancock and Farmer, amidation of the aglycone's 63-carboxyl group yields compounds with MICs of 2-4 μg/mL against E. coli and 8-32 μg/mL against P. aeruginosa, a >256-fold improvement over parent teicoplanin A2 [1]. This application requires the unglycosylated aglycone specifically, as the 63-carboxyl group is the essential synthetic handle for introducing polyamine moieties that confer outer membrane permeability via the self-promoted uptake pathway [1].

Glycorandomization for Novel Glycopeptides

Use teicoplanin aglycone as an acceptor substrate in glycosyltransferase-mediated glycorandomization to generate novel glycopeptide analogues. Note the critical kinetic constraint: GtfB glucosylates teicoplanin aglycone with a kcat ≤ 0.3 min⁻¹, which is >56-fold lower than its activity on vancomycin aglycone (kcat = 17 min⁻¹) [2]. This low efficiency necessitates the use of alternative glycosyltransferases (e.g., those native to the teicoplanin biosynthetic pathway) for efficient glycosylation, or alternatively, the selection of vancomycin aglycone if GtfB is the enzyme of choice [2].

CSP Preparation for Amino Acid Enantioseparation

Fabricate chiral stationary phases using teicoplanin aglycone as the chiral selector for HPLC and SFC applications requiring enhanced enantioselectivity. The aglycone-based CSP provides superior separation of tryptophan enantiomers compared to teicoplanin-based CSPs, as the absence of sugar units eliminates interference with the stereoselective high-affinity binding pocket [3]. This application is particularly suited for analytical method development in pharmaceutical quality control and chiral purity assessment [3].

Solid-Phase Combinatorial Library Synthesis

Employ teicoplanin aglycone as a resin-bound scaffold for the parallel synthesis of diverse glycopeptide libraries. The validated methodology using double-cleavable linkers attached to the C-38 carboxyl group enables the generation and on-bead biological screening of hundreds of analogues [4]. This approach is directly applicable to hit discovery and lead optimization campaigns in antibacterial drug development and has no direct analogue for other glycopeptide aglycones [4].

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